1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3OS. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C10H8BrF3OS |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3OS/c1-2-9(15)6-3-7(11)5-8(4-6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
SDQZBLOJXJFJNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Br)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents and trifluoromethylthiolating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiolation processes, utilizing specialized equipment to ensure the safety and efficiency of the reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The propanone moiety can participate in addition reactions with nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its binding to specific proteins or enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-(trifluoromethyl)phenyl)propan-1-one
- 1-(3-Bromo-5-(trifluoromethoxy)phenyl)propan-1-one
- 1-(3-Bromo-5-(trifluoromethylthio)phenyl)ethan-1-one
Uniqueness
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .
Biological Activity
1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a bromine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which may include interactions with various molecular targets such as proteins and enzymes.
- Molecular Formula : C10H8BrF3OS
- Molecular Weight : 313.14 g/mol
- Structural Features :
- Bromine Atom : Enhances reactivity.
- Trifluoromethylthio Group : Increases lipophilicity and membrane permeability.
- Propanone Moiety : Acts as an electrophile.
The biological activity of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one is primarily attributed to its ability to interact with nucleophilic sites in biomolecules. The trifluoromethylthio group enhances the compound's ability to penetrate cellular membranes, while the electrophilic nature of the propanone moiety allows it to potentially inhibit key enzymes or disrupt cellular processes.
Enzyme Inhibition
Recent studies have indicated that compounds with similar structural features exhibit significant enzyme inhibition. For instance, the presence of trifluoromethyl groups has been linked to enhanced inhibitory activity against various enzymes, including:
- Dihydroorotate dehydrogenase (DHODH) : Important for pyrimidine biosynthesis.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Involved in neurotransmission.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one | AChE | TBD |
| Similar Trifluoromethyl Compounds | BChE | 46.42 |
| Similar Trifluoromethyl Compounds | AChE | 157.31 |
Case Study 1: In Vitro Assays
In vitro assays have been conducted to evaluate the biological activity of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one against various cell lines. These assays typically assess cell viability, proliferation, and apoptosis induction. Results indicate that compounds with similar structures can significantly affect cell growth and viability.
Case Study 2: Antimicrobial Activity
Research has also focused on the antimicrobial properties of compounds containing trifluoromethylthio groups. Studies show that these compounds exhibit potent antibacterial and antifungal activity, making them candidates for further pharmacological exploration.
Potential Applications
Given its unique chemical structure and promising biological activity, 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one holds potential applications in:
- Medicinal Chemistry : As a lead compound for drug development targeting enzyme inhibition.
- Antimicrobial Agents : For developing new treatments against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
